molecular formula C18H22N2 B134818 (1-Benzhydryl-3-methylazetidin-3-yl)methanamine CAS No. 133891-59-5

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine

Cat. No.: B134818
CAS No.: 133891-59-5
M. Wt: 266.4 g/mol
InChI Key: KTWVMLPQUBNZIM-UHFFFAOYSA-N
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Description

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C18H22N2 It is known for its unique structure, which includes a benzhydryl group attached to a methylazetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine typically involves the reaction of benzhydryl chloride with 3-methylazetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C13H11Cl+C4H9NC18H22N2+HCl\text{C}_{13}\text{H}_{11}\text{Cl} + \text{C}_{4}\text{H}_{9}\text{N} \rightarrow \text{C}_{18}\text{H}_{22}\text{N}_2 + \text{HCl} C13​H11​Cl+C4​H9​N→C18​H22​N2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce secondary amines.

Scientific Research Applications

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzhydryl-3-methylazetidin-3-yl)methanesulfonate
  • (1-Benzhydryl-3-methylazetidin-3-yl)acetate

Uniqueness

(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a benzhydryl group with a methylazetidinyl moiety sets it apart from other similar compounds.

Properties

IUPAC Name

(1-benzhydryl-3-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWVMLPQUBNZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435754
Record name 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-59-5
Record name 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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